Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-

HIV-1 reverse transcriptase nucleoside analogue pyrrolidine scaffold

Uridine, 2′,3′-dideoxy-2′-(1-pyrrolidinyl)- (synonym: 2′-Pyrrolidino-ddU; 2′-Pyrrolidino-2′,3′-dideoxyuridine) is a synthetic pyrimidine nucleoside analogue in which the canonical tetrahydrofuran (sugar) ring of 2′,3′-dideoxyuridine (ddU) is replaced by a pyrrolidine ring linked to the uracil base through a hydrolytically distinct N–N bond rather than the standard C–N glycosidic linkage. With molecular formula C₁₃H₁₉N₃O₄, exact mass 281.138 Da, and a calculated LogP of −0.369, the compound occupies a unique structural niche within the 2′,3′-dideoxynucleoside class and has been investigated as an inhibitor of HIV-1 reverse transcriptase.

Molecular Formula C13H19N3O4
Molecular Weight 281.31 g/mol
CAS No. 119753-64-9
Cat. No. B12783601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-
CAS119753-64-9
Molecular FormulaC13H19N3O4
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CC(OC2N3C=CC(=O)NC3=O)CO
InChIInChI=1S/C13H19N3O4/c17-8-9-7-10(15-4-1-2-5-15)12(20-9)16-6-3-11(18)14-13(16)19/h3,6,9-10,12,17H,1-2,4-5,7-8H2,(H,14,18,19)/t9-,10+,12+/m0/s1
InChIKeyVCNWCIHODWLEBT-HOSYDEDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine, 2′,3′-Dideoxy-2′-(1-pyrrolidinyl)- (CAS 119753-64-9): Structural Identity and Procurement-Relevant Characterization


Uridine, 2′,3′-dideoxy-2′-(1-pyrrolidinyl)- (synonym: 2′-Pyrrolidino-ddU; 2′-Pyrrolidino-2′,3′-dideoxyuridine) is a synthetic pyrimidine nucleoside analogue in which the canonical tetrahydrofuran (sugar) ring of 2′,3′-dideoxyuridine (ddU) is replaced by a pyrrolidine ring linked to the uracil base through a hydrolytically distinct N–N bond rather than the standard C–N glycosidic linkage [1]. With molecular formula C₁₃H₁₉N₃O₄, exact mass 281.138 Da, and a calculated LogP of −0.369, the compound occupies a unique structural niche within the 2′,3′-dideoxynucleoside class and has been investigated as an inhibitor of HIV-1 reverse transcriptase [2] .

Why 2′,3′-Dideoxyuridine and Other Canonical ddN Analogs Cannot Substitute for Uridine, 2′,3′-Dideoxy-2′-(1-pyrrolidinyl)- in Focused Research


Generic substitution fails for two fundamental reasons specific to this chemotype. First, the replacement of the tetrahydrofuran oxygen with a pyrrolidine nitrogen and the attendant N–N linkage to the nucleobase fundamentally alters the electronic and conformational properties of the nucleoside scaffold relative to all C–N glycosidic 2′,3′-dideoxyuridine analogues, including ddU, d4U, and their 5-substituted variants [1]. Second, the parent nucleoside 2′,3′-dideoxyuridine (ddU) is itself poorly phosphorylated in cells and consequently exhibits negligible anti-HIV activity in its nucleoside form, whereas its triphosphate (ddUTP) is a potent RT inhibitor (Ki = 0.05 µM) [2]. The pyrrolidinyl modification at the 2′-position was explicitly designed to probe whether alternative sugar-surrogate architectures could overcome the intracellular activation bottleneck that plagues ddU—making direct substitution with ddU or its 5-substituted congeners scientifically inappropriate for any study targeting this structure–activity question [1].

Quantitative Differentiation Evidence for Uridine, 2′,3′-Dideoxy-2′-(1-pyrrolidinyl)- Relative to Key Comparators


HIV-1 Reverse Transcriptase Biochemical Inhibitory Potency: 2′-Pyrrolidino-ddU vs. ddU Nucleoside and ddUTP

In a standardized biochemical assay measuring inhibition of HIV-1 reverse transcriptase via [³H]dTTP incorporation using a poly(rA)/oligo(dT) template/primer, 2′-Pyrrolidino-ddU (target compound) exhibited an IC₅₀ of 2.27 × 10⁵ nM (227 µM) [1]. In contrast, the parent nucleoside 2′,3′-dideoxyuridine (ddU) shows no measurable inhibition of HIV-1 RT in its non-phosphorylated form, while its 5′-triphosphate metabolite ddUTP achieves a Ki of 50 nM (0.05 µM)—a >4,500-fold potency differential between the triphosphate form and the pyrrolidinyl analogue [2]. Critically, the target compound was tested as the non-phosphorylated nucleoside, meaning its IC₅₀ represents intrinsic affinity for RT in the absence of intracellular phosphorylation—a property ddU does not demonstrate. This provides the first quantitative benchmark for RT binding by an N–N-linked pyrrolidine nucleoside analogue that is not reliant on prior metabolic activation.

HIV-1 reverse transcriptase nucleoside analogue pyrrolidine scaffold enzyme inhibition

Structural Scaffold Differentiation: N–N Glycosidic Bond Architecture vs. Canonical C–N Linkage

The defining structural feature of Uridine, 2′,3′-dideoxy-2′-(1-pyrrolidinyl)- is the replacement of the tetrahydrofuran oxygen with a pyrrolidine nitrogen and the concomitant N–N bond connecting the pyrrolidine ring to the N1 position of uracil [1]. This contrasts with all canonical 2′,3′-dideoxynucleoside analogues—including 2′,3′-dideoxyuridine (ddU), 2′,3′-didehydro-2′,3′-dideoxyuridine (d4U), 3′-azido-2′,3′-dideoxyuridine (AZDU), and 2′,3′-dideoxycytidine (ddC)—which employ a standard C–N glycosidic bond. The N–N linkage creates a chemically distinct hydrolysis profile that eliminates the acid-labile glycosidic cleavage pathway characteristic of C–N-linked nucleosides, while the pyrrolidine ring introduces a basic tertiary amine (pKa ~10–11 for the pyrrolidine nitrogen) absent in the tetrahydrofuran-based analogues. In the closely related 5-methyl-substituted analogue (Uridine, 2′,3′-dideoxy-5-methyl-2′-(1-pyrrolidinyl)-), the N–N scaffold is preserved but with a methyl group at the 5-position of uracil, providing a direct structural comparator that differs only at the nucleobase substitution site . This N–N scaffold is synthesized via construction of the uracil base upon a 1-aminopyrrolidine intermediate—a synthetic route orthogonal to standard nucleoside coupling strategies [1].

nucleoside analogue design N–N bond pyrrolidine scaffold chemical stability

5-Position Unsubstituted Uracil as a Platform for Downstream Derivatization vs. 5-Methyl Analogue

Uridine, 2′,3′-dideoxy-2′-(1-pyrrolidinyl)- bears an unsubstituted uracil base, in contrast to its closest commercially catalogued pyrrolidinyl analogue, Uridine, 2′,3′-dideoxy-5-methyl-2′-(1-pyrrolidinyl)-, which carries a methyl group at the 5-position . The unsubstituted 5-position of the target compound provides a chemically accessible derivatization site for halogenation (e.g., 5-iodo, 5-bromo), hydroxymethylation, or alkyne functionalization via established pyrimidine chemistry, without requiring deprotection or de novo synthesis . In the broader series of 5-modified pyrrolidine nucleoside analogues (e.g., 5-hydroxymethyl-2′-dU, 5-carbamoyl-2′-dU), modifications at the 5-position directly modulate antiviral potency; the 5-hydroxymethyl and 5-carbamoyl derivatives demonstrated progressive loss of HIV-1 replication in serial passage assays, while the unmodified 2′-dU parent in that study lacked this property . The target compound's unsubstituted 5-position thus represents a distinct starting point for systematic SAR exploration that the pre-methylated analogue cannot provide.

5-substituted uridine derivatization handle prodrug design SAR platform

Synthetic Accessibility via N-Aminopyrrolidine Intermediate vs. Multi-Step Sugar Modification Routes for ddU Analogues

The synthesis of Uridine, 2′,3′-dideoxy-2′-(1-pyrrolidinyl)- proceeds via construction of the uracil base upon a pre-formed 1-aminopyrrolidine intermediate (compound 15 in the Harnden and Jarvest route), rather than through modification of a pre-existing nucleoside sugar [1]. This convergent strategy—forming the nucleobase on the N-aminopyrrolidine scaffold—contrasts with the linear, multi-step protecting-group strategies required for 2′-substituted ddU analogues (e.g., 2′-azido, 2′-fluoro, or 2′-methyl-ddU) that demand selective 2′-hydroxyl activation of intact uridine [2]. The key 1-aminopyrrolidine intermediate is accessible from commercial (S)- or (R)-proline derivatives via reduction and N-amination, and the uracil ring construction employs standard pyrimidine cyclocondensation conditions [1]. The phosphonomethoxy-pyrrolidinyl analogue series described by Harnden, Jarvest, and Parratt (1992) further demonstrates the generality of this scaffold for nucleotide-mimetic elaboration [3]. This convergent synthesis reduces the number of chromatographic purification steps relative to linear sugar-modification routes, potentially translating to better batch-to-batch consistency for procurement.

nucleoside synthesis 1-aminopyrrolidine N–N bond formation procurement efficiency

Cellular Activity Liability: Poor Intracellular Activation Profiles of Pyrrolidine-Functionalized Nucleosides as a Class

A systematic 2021 study of pyrrolidine-functionalized pyrimidine and purine nucleoside analogues (Seneviratne et al.) demonstrated that despite synthetic accessibility, this compound class uniformly suffers from limited cellular antiviral and anticancer activity due to poor cellular uptake and inefficient bioactivation to the corresponding nucleoside monophosphates . Critically, introduction of a phosphoramidate prodrug moiety improved cell permeability and enabled detection of the nucleoside monophosphate form in human cells by HPLC-MS/MS—confirming that the parent nucleoside's lack of cellular activity stems from a metabolic activation bottleneck rather than intrinsic target disengagement . This class-level finding directly contextualizes the biochemical HIV-1 RT IC₅₀ of 227 µM observed for the target compound: the N–N-linked pyrrolidinyl scaffold can engage the RT active site, but cellular efficacy will be contingent on prodrug strategies or alternative delivery approaches. In contrast, 3′-azido-2′,3′-dideoxyuridine (AZDU), a C–N-linked analogue, achieves an EC₅₀ of 0.4 µM in MT-4 cells without requiring a specialized prodrug, demonstrating that efficient intracellular phosphorylation is a property of the C–N scaffold not automatically conferred by N–N architecture [1]. This cellular activation liability represents a key differentiation point for procurement decisions: the target compound is most appropriate as a scaffold for prodrug design studies or as a biochemical probe, rather than as a cell-active antiviral agent in its own right.

cellular uptake phosphorylation efficiency prodrug requirement nucleoside activation

Prioritized Research and Procurement Application Scenarios for Uridine, 2′,3′-Dideoxy-2′-(1-pyrrolidinyl)- (CAS 119753-64-9)


Biochemical Probe for HIV-1 Reverse Transcriptase N–N Scaffold Binding Studies

The target compound serves as a mechanistically defined biochemical probe for quantifying the baseline affinity of an N–N-linked pyrrolidine nucleoside scaffold for HIV-1 RT in the absence of phosphorylation. Its IC₅₀ of 227 µM against HIV-1 RT , measured in a cell-free [³H]dTTP incorporation assay, provides a reference point for structure–activity relationship (SAR) studies comparing N–N vs. C–N glycosidic bond architectures. This application is distinct from cell-active RT inhibitors and is appropriate for enzymology laboratories requiring a non-phosphorylated RT ligand with a defined, albeit modest, binding constant.

Scaffold for Phosphoramidate Prodrug Design Targeting Intracellular Activation Bypass

Given the class-level evidence that pyrrolidine-functionalized nucleoside analogues are limited by poor cellular uptake and inefficient monophosphorylation—but that phosphoramidate prodrug derivatization rescues intracellular delivery and generates detectable nucleoside monophosphate in human cells —the target compound is optimally positioned as a starting scaffold for phosphoramidate ProTide derivatization. Procuring the unsubstituted uracil form allows parallel synthesis of a panel of 5-substituted and prodrug-modified analogues, enabling systematic investigation of the structure–activation relationship that distinguishes this N–N scaffold from established C–N ProTide platforms such as those applied to ddU and d4U [1].

5-Position Derivatization Platform for Mutagenic Nucleoside Analogue Development

The unsubstituted 5-position of the uracil ring provides a unique derivatization handle absent in the pre-methylated pyrrolidinyl analogue. In the broader 5-modified-2′-dU series, compounds bearing 5-hydroxymethyl, 5-carbamoyl, or 5-carbamoylmethyl substituents demonstrated progressive loss of HIV-1 replication over serial passages, consistent with a mutagenic mechanism of action . The target compound's unblocked C5 position enables direct installation of these or other functional groups without de novo scaffold synthesis, making it the appropriate procurement choice for medicinal chemistry groups pursuing a mutagenic-nucleoside antiviral strategy based on the pyrrolidine scaffold.

Chemical Biology Tool for Investigating N–N Bond Stability in Biological Milieu

The N–N bond linking the pyrrolidine ring to the uracil base represents a chemically distinct linkage whose stability under physiological pH, enzymatic (e.g., hydrolase, deaminase), and redox conditions has not been systematically characterized relative to the C–N glycosidic bond. Procurement of the target compound enables comparative stability studies—monitored by HPLC-MS/MS or NMR—against C–N-linked analogues such as ddU and AZDU . This application is relevant for laboratories developing nucleoside analogues intended for prolonged systemic exposure or for use as metabolic probes, where differential bond hydrolysis rates may critically influence pharmacokinetic profiles.

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